![molecular formula C16H26OSi B15159830 Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- CAS No. 653604-00-3](/img/structure/B15159830.png)
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a chemical compound with the molecular formula C16H26OSi and a molecular weight of 262.46 g/mol . It is known for its unique structure, which includes a silane group bonded to a 2-phenylcyclopropylmethoxy moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds, enhancing the adhesion between different materials.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality in biological systems.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .
類似化合物との比較
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- can be compared with other silane coupling agents such as:
Glycidoxypropyl trimethoxysilane (KH-560): Known for its use in surface modification and polymer composites.
Aminopropyltriethoxysilane: Commonly used in the modification of surfaces for improved adhesion and compatibility.
Vinyltrimethoxysilane: Utilized in the production of cross-linked polymers and coatings.
Each of these compounds has unique properties and applications, but Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- stands out due to its specific structure and the resulting chemical properties that make it suitable for a wide range of applications.
特性
CAS番号 |
653604-00-3 |
|---|---|
分子式 |
C16H26OSi |
分子量 |
262.46 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3 |
InChIキー |
BBUMOMLUNKHDCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
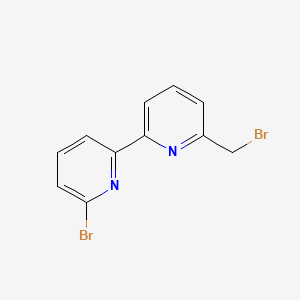
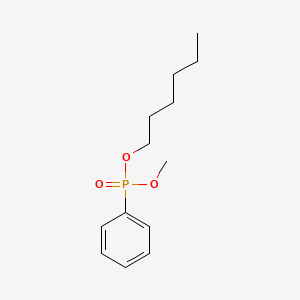
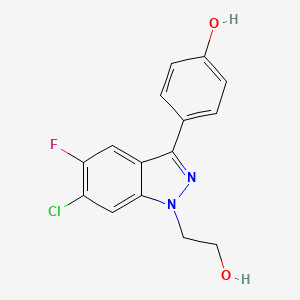

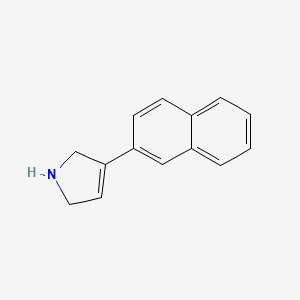
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
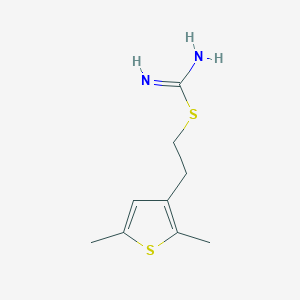

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
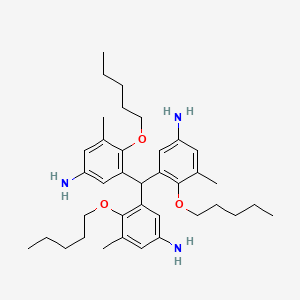
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
